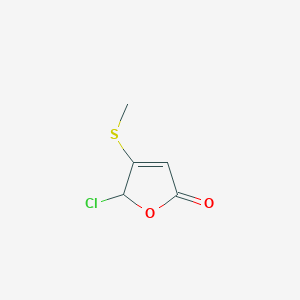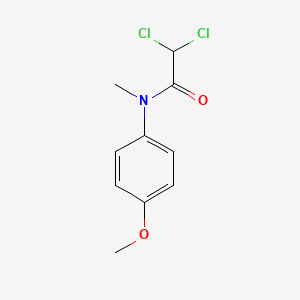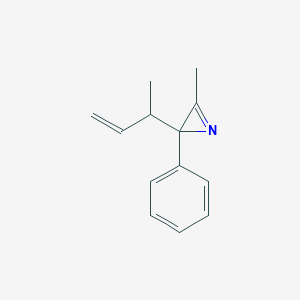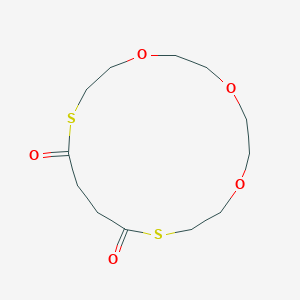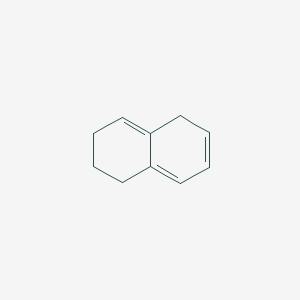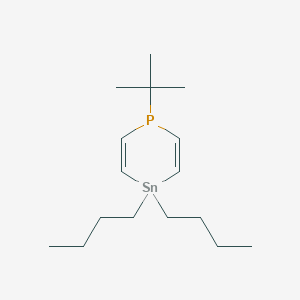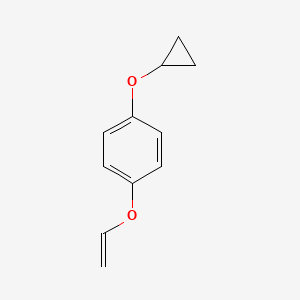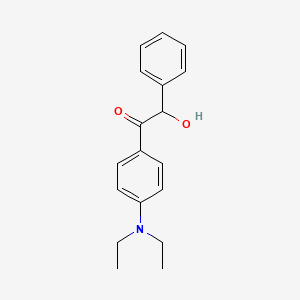
2,4-Dichloro-6-(5-dodecyl-1,3-benzoxazol-2(3H)-ylidene)cyclohexa-2,4-dien-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dichloro-6-(5-dodecyl-1,3-benzoxazol-2(3H)-ylidene)cyclohexa-2,4-dien-1-one is an organic compound that belongs to the class of benzoxazoles Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-6-(5-dodecyl-1,3-benzoxazol-2(3H)-ylidene)cyclohexa-2,4-dien-1-one typically involves multiple steps:
Formation of Benzoxazole Ring: The benzoxazole ring can be synthesized through the condensation of o-aminophenol with carboxylic acids or their derivatives under acidic conditions.
Introduction of Dodecyl Chain: The dodecyl chain can be introduced via alkylation reactions using appropriate alkyl halides.
Chlorination: The chlorination of the cyclohexa-2,4-dien-1-one moiety can be achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated systems to control reaction parameters.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzoxazole ring or the dodecyl chain.
Reduction: Reduction reactions can occur at the cyclohexa-2,4-dien-1-one moiety, potentially converting it to a more saturated form.
Substitution: The chlorine atoms in the compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution could result in the formation of amine or thiol derivatives.
科学的研究の応用
Chemistry: As a precursor for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Potential use as a fluorescent probe due to the benzoxazole moiety.
Medicine: Investigation of its biological activity, including antimicrobial and anticancer properties.
Industry: Use in the development of new materials, such as polymers and coatings.
作用機序
The mechanism of action of this compound would depend on its specific application. For example, if used as an antimicrobial agent, it may interact with bacterial cell membranes or enzymes, disrupting their function. The molecular targets and pathways involved would need to be elucidated through experimental studies.
類似化合物との比較
Similar Compounds
2,4-Dichloro-6-(5-methyl-1,3-benzoxazol-2(3H)-ylidene)cyclohexa-2,4-dien-1-one: Similar structure but with a shorter alkyl chain.
2,4-Dichloro-6-(5-ethyl-1,3-benzoxazol-2(3H)-ylidene)cyclohexa-2,4-dien-1-one: Another similar compound with an ethyl group instead of a dodecyl chain.
Uniqueness
The uniqueness of 2,4-Dichloro-6-(5-dodecyl-1,3-benzoxazol-2(3H)-ylidene)cyclohexa-2,4-dien-1-one lies in its long dodecyl chain, which may impart distinct physical and chemical properties, such as increased hydrophobicity and potential for self-assembly in solution.
特性
CAS番号 |
62529-24-2 |
|---|---|
分子式 |
C25H31Cl2NO2 |
分子量 |
448.4 g/mol |
IUPAC名 |
2,4-dichloro-6-(5-dodecyl-1,3-benzoxazol-2-yl)phenol |
InChI |
InChI=1S/C25H31Cl2NO2/c1-2-3-4-5-6-7-8-9-10-11-12-18-13-14-23-22(15-18)28-25(30-23)20-16-19(26)17-21(27)24(20)29/h13-17,29H,2-12H2,1H3 |
InChIキー |
KZCJJGUZFXKVNK-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCC1=CC2=C(C=C1)OC(=N2)C3=C(C(=CC(=C3)Cl)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


